4-acetamido-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide
Descripción
Propiedades
IUPAC Name |
4-acetamido-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-14(24)22-17-7-5-16(6-8-17)19(25)21-11-3-12-23-13-9-15-4-2-10-20-18(15)23/h2,4-10,13H,3,11-12H2,1H3,(H,21,25)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVYOOGQRMLXLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCCCN2C=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
The synthesis of 4-acetamido-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide involves several steps. One common synthetic route includes the following steps:
Formation of the pyrrolo[2,3-b]pyridine core: This can be achieved through a cyclization reaction involving a pyridine derivative and an appropriate cyclizing agent.
Attachment of the propyl chain: The propyl chain is introduced through a substitution reaction, where a suitable propylating agent is used.
Acetylation: The final step involves the acetylation of the amine group to form the acetamidobenzamide moiety.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Análisis De Reacciones Químicas
4-acetamido-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of corresponding N-oxides, while reduction could yield amine derivatives.
Aplicaciones Científicas De Investigación
4-acetamido-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with various biological targets, particularly FGFRs.
Medicine: Due to its inhibitory effects on FGFRs, it is being researched as a potential therapeutic agent for cancer treatment.
Mecanismo De Acción
The mechanism of action of 4-acetamido-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide involves the inhibition of FGFR signaling pathways. FGFRs are involved in various cellular processes, including cell proliferation, migration, and differentiation. By inhibiting these receptors, the compound can disrupt these processes, leading to reduced cancer cell growth and metastasis .
Comparación Con Compuestos Similares
Structural and Functional Comparison with Similar Compounds
Below is a comparative analysis with structurally or functionally related compounds:
Core Heterocyclic Scaffold Variations
Key Observations:
- Shared Pyrrolopyridine Core : Both this compound and 3-(pyrazolyl)-1H-pyrrolo[2,3-b]pyridine derivatives utilize the pyrrolopyridine scaffold, which facilitates interactions with hydrophobic pockets in target proteins . However, substituent divergence dictates target specificity:
- Heterocyclic System Modifications: Compounds like 6,7-dihydro-5H-pyrido[2,3-c]pyridazine (Patent ) replace the pyrrolopyridine core with pyridazine-based systems.
Pharmacokinetic and Binding Affinity Considerations
- Solubility : The acetamido group in the target compound likely improves aqueous solubility compared to pyrazolyl or alkyl-substituted analogs, aiding oral bioavailability.
- Selectivity : The propyl linker in this compound may reduce interactions with serum proteins, enhancing target engagement versus Bcl-xL compared to shorter-chain derivatives.
Therapeutic Implications and Competitive Advantages
- Bcl-xL Inhibition : The target compound’s mechanism aligns with venetoclax (a Bcl-2 inhibitor), but its specificity for Bcl-xL may reduce thrombocytopenia risks associated with Bcl-2/Bcl-xL dual inhibitors .
- Versus Kinase Inhibitors : Unlike 3-(pyrazolyl)-1H-pyrrolo[2,3-b]pyridine derivatives (Patent ), the target compound avoids kinase-related toxicity (e.g., cardiotoxicity from kinase off-target effects).
Actividad Biológica
4-acetamido-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide is a novel compound belonging to the class of pyrrolopyridine derivatives. This compound has garnered attention due to its significant biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in various cellular processes including proliferation, migration, and survival. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on cancer cells, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₄O
- Molecular Weight : 306.36 g/mol
- CAS Number : 1795441-35-8
This compound features an acetamido group and a pyrrolopyridine moiety, which are critical for its biological activity.
The primary mechanism by which this compound exerts its biological effects is through the inhibition of FGFRs. FGFRs are involved in several signaling pathways that regulate cellular functions such as growth and differentiation. The binding of this compound to FGFRs leads to their inhibition, which subsequently affects downstream signaling pathways essential for tumor growth and metastasis.
In Vitro Studies
In vitro experiments have demonstrated that this compound exhibits potent inhibitory effects on breast cancer cell lines, particularly the 4T1 cell line. Key findings include:
- Cell Proliferation : The compound significantly reduces the proliferation of 4T1 cells in a dose-dependent manner.
- Induction of Apoptosis : Treatment with this compound leads to increased apoptosis in cancer cells, as evidenced by increased caspase activity and DNA fragmentation assays.
- Migration and Invasion : It has been observed to inhibit the migration and invasion capabilities of cancer cells after 24 hours of treatment, indicating its potential role in preventing metastasis.
| Biological Activity | Effect Observed |
|---|---|
| Cell Proliferation | Inhibition in a dose-dependent manner |
| Induction of Apoptosis | Increased caspase activity |
| Migration & Invasion | Significant reduction after 24 hours |
Case Studies
Recent studies have explored the therapeutic potential of this compound in various cancer models:
-
Breast Cancer Model :
- A study conducted on murine models showed that administration of this compound resulted in a marked reduction in tumor size compared to control groups.
- Histological analysis revealed decreased cellularity and increased necrosis within tumors treated with this compound.
-
Lung Cancer Model :
- Another investigation indicated that the compound effectively inhibited the growth of lung adenocarcinoma cells through similar mechanisms involving FGFR inhibition.
Pharmacokinetics and Toxicity
While detailed pharmacokinetic studies are still ongoing, preliminary data suggest that this compound has favorable absorption characteristics with moderate bioavailability. Toxicity assessments have shown minimal adverse effects at therapeutic doses; however, further studies are required to establish a comprehensive safety profile.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-acetamido-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide, and how can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with functionalization of the pyrrolo[2,3-b]pyridine core followed by coupling with the acetamidobenzamide moiety. Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Catalyst optimization : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are critical for cross-coupling reactions .
- Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation .
- Purification : Column chromatography (silica gel) or preparative HPLC isolates the target compound from by-products .
- Monitoring : Thin-layer chromatography (TLC) and ¹H/¹³C NMR track reaction progress and confirm intermediate structures .
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
- Methodological Answer : Use orthogonal analytical techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton and carbon environments, confirming regiochemistry and substituent placement .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection quantifies purity (>95% is standard for research-grade material) .
Advanced Research Questions
Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of this compound derivatives in biological systems?
- Methodological Answer :
- Derivative synthesis : Modify substituents on the pyrrolopyridine ring (e.g., halogenation, alkylation) or benzamide group (e.g., nitro, methoxy) to assess electronic and steric effects .
- Biological assays : Test derivatives in target-specific assays (e.g., kinase inhibition, receptor binding) using dose-response curves (IC₅₀/EC₅₀ determination) .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like kinases or GPCRs .
Q. How should researchers design experiments to resolve contradictions in the pharmacological data of this compound across different studies?
- Methodological Answer :
- Replicate studies : Use standardized protocols (e.g., cell lines, assay buffers) to minimize variability .
- Orthogonal assays : Validate results using complementary techniques (e.g., SPR for binding affinity vs. cellular assays for functional activity) .
- Data normalization : Include positive/negative controls (e.g., reference inhibitors) and normalize to baseline activity .
Q. What in vitro and in vivo models are appropriate for evaluating the pharmacokinetic properties of this compound?
- Methodological Answer :
- In vitro :
- Microsomal stability assays : Liver microsomes (human/rodent) assess metabolic stability .
- Caco-2 permeability : Predict intestinal absorption .
- In vivo :
- Rodent pharmacokinetics : Measure plasma half-life (t₁/₂), bioavailability (F%), and tissue distribution via LC-MS/MS .
Q. How can computational chemistry methods be integrated into the study of this compound’s interaction with target proteins?
- Methodological Answer :
- Molecular docking : Use Schrödinger Suite or MOE to predict binding modes to crystallized protein structures (e.g., PDB entries) .
- Molecular dynamics (MD) simulations : GROMACS or AMBER simulate ligand-protein interactions over time (≥100 ns trajectories) to assess stability .
- QSAR modeling : Build regression models linking structural descriptors (e.g., logP, polar surface area) to bioactivity .
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